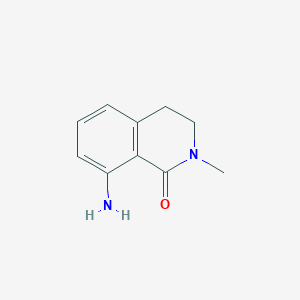

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Overview

Description

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinolines.

Scientific Research Applications

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Quinoline: A related heterocyclic compound with similar structural features.

Uniqueness

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its amino and methyl groups, along with the dihydroisoquinoline core, make it a versatile compound for various applications.

Biological Activity

8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the alkylation of aromatic amides or other isoquinoline derivatives. For instance, various derivatives have been synthesized through reactions that include nucleophilic substitutions and cyclization processes. These synthetic pathways not only facilitate the production of the compound but also allow for the exploration of its structural modifications that enhance biological activity.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:

- Neuroprotective Effects : Compounds related to 3,4-dihydroisoquinoline structures exhibit neuroprotective properties. For example, certain derivatives have shown protective effects against corticosterone-induced lesions in PC12 cells, a model for studying neurotoxicity and neuroprotection .

- Antidepressant Activity : In vivo studies have indicated that some derivatives can significantly reduce immobility time in forced swim tests (FST), suggesting potential antidepressant effects. These compounds also demonstrated improved locomotor activity compared to established antidepressants like Agomelatine and Fluoxetine .

- Antimicrobial Properties : Research has highlighted the antioomycete activity of certain derivatives against pathogens such as Pythium recalcitrans. One compound exhibited an EC50 value of 14 mM, outperforming commercial antifungal agents .

The mechanisms underlying the biological activities of this compound are diverse:

- Neuroprotection : The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

- Antidepressant Mechanism : The antidepressant-like effects may involve the inhibition of monoamine reuptake and enhancement of neurotrophic factors, which are crucial for neuronal health and resilience.

- Antimicrobial Action : The antimicrobial properties are believed to stem from the disruption of cellular membranes in pathogens, leading to cell death.

Research Findings

A summary of relevant studies is presented in the table below:

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

- Case Study on Neuroprotection : A study involving the administration of a derivative showed significant neuroprotective effects in a rat model of depression. The compound not only improved behavioral outcomes but also enhanced markers associated with neuronal survival.

- Case Study on Antimicrobial Efficacy : In agricultural settings, a derivative was tested against various phytopathogens, demonstrating superior efficacy compared to traditional fungicides. This suggests potential applications in crop protection.

Properties

IUPAC Name |

8-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFYXRWBZVOLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.